molecular formula C9H8N2O2 B049482 1-Methyl-5-nitro-1H-indole CAS No. 29906-67-0

1-Methyl-5-nitro-1H-indole

Cat. No. B049482
CAS RN: 29906-67-0
M. Wt: 176.17 g/mol
InChI Key: PXBQSCHRKSBGKV-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indole is a derivative of the indole compound, which is an important structure in organic chemistry and pharmacology. Indoles contain a benzene ring fused to a pyrrole ring and are prevalent in a wide array of natural and synthetic compounds. The specific nitration at the 5-position introduces unique chemical properties, making it significant for various chemical reactions and studies.

Synthesis Analysis

The synthesis of 1-Methyl-5-nitro-1H-indole derivatives typically involves the direct, room-temperature electrochemical reduction of substituted o-nitrostyrenes. This process occurs at carbon cathodes in specific solvents with appropriate supporting electrolytes and in the presence of proton donors (Du, Brosmer, & Peters, 2011). Another method involves one-pot three-component reactions under room temperature, using certain Lewis acid catalysts (Bhat, Dar, Ahmad, & Khan, 2017).

Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-1H-indole derivatives can be characterized by various spectroscopic techniques including X-ray diffraction, FTIR, FT-Raman, and NMR analysis. These analyses confirm the planarity of the indole ring and provide detailed information on intermolecular interactions, such as hydrogen bonding and crystal packing (Errossafi et al., 2015).

Chemical Reactions and Properties

1-Methyl-5-nitro-1H-indole engages in various chemical reactions including nucleophilic addition reactions, electrophilic substitutions, and cycloadditions. These reactions are influenced by the nitro group at the 5-position, which significantly alters the reactivity of the indole ring (Pelkey, Barden, & Gribble, 1999).

Scientific Research Applications

Electrosynthesis from o-Nitrostyrenes

A novel procedure for synthesizing derivatives of 1H-indole, including 1-Methyl-5-nitro-1H-indole, involves the electrochemical reduction of substituted o-nitrostyrenes. This process, conducted at room temperature, utilizes carbon cathodes in N,N-dimethylformamide with a supporting electrolyte and a proton donor (Du, Brosmer, & Peters, 2011).

Synthesis and Functionalization Techniques

Substituted indole nuclei, including 1-Methyl-5-nitro-1H-indole, are integral to many biologically active compounds. Their synthesis and functionalization have been explored for over a century, with modern techniques often involving palladium-catalyzed reactions. These reactions are notable for their tolerance of various functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005).

Reactions with Nitrogen Dioxide and Nitrous Acid

Research shows that the reaction of 1-Methyl-5-nitro-1H-indole with nitrogen dioxide or nitrous acid in aprotic solvents like benzene leads to the formation of various nitroso and isonitroso indole derivatives. This demonstrates the compound's reactivity and potential for creating diverse derivatives (Astolfi et al., 2006).

Crystal Structure Analysis

The crystal structure of derivatives of 1-Methyl-5-nitro-1H-indole has been analyzed, revealing insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Errossafi et al., 2015).

Nitrosation and Nitration Reactions

1-Methyl-5-nitro-1H-indole undergoes various nitrosation and nitration reactions. These processes are significant for exploring the chemical behavior of the compound under different conditions and for synthesizing novel derivatives (Challis & Lawson, 1973).

Safety And Hazards

When handling 1-Methyl-5-nitro-1H-indole, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Indole derivatives, including 1-Methyl-5-nitro-1H-indole, have been the focus of many research studies due to their potential biological activities . They are being explored for their potential as anti-tubercular agents , and their role in cell biology is also being investigated .

properties

IUPAC Name

1-methyl-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBQSCHRKSBGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184021
Record name 1H-Indole, 1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-1H-indole

CAS RN

29906-67-0
Record name 1H-Indole, 1-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-1H-indole (2.0 g, 12.3 mmol) in acetone (20 ml), powdered potassium hydroxide (3.4 g, 60.7 mmol, 5 eq) was added followed by the addition methyl iodide (2.61 g, 18.5 mmol, 1.5 eq) at 0° C. The reaction mixture was heated to reflux for 10 hr. The solvent was evaporated and water was added. The compound was extracted with ethyl acetate, dried over anhydrous sodium sulphate, filtered and the organic layer was concentrated to dryness to yield 1-methyl-5-nitro-1H-indole (2.0 g, 92%). The crude compound was used in the next stage without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-nitroindole (0.20 g) in tetrahydrofuran (2 ml) was added sodium hydride (0.06 g of 60% dispersion in oil) and evolution of gas noted. After stirring for 30 min methyl iodide (0.086 ml) was added to the dark brown reaction mixture and the reaction mixture heated to 65° C. for 2 hr before cooling to room temperature and partitioning between dichloromethane and water. Organic phase separated, washed with sodium thiosulphate solution, dried (Na2SO4) and concentrated to leave sub-title compound as a yellow solid (0.20 g). 1H NMR (DMSO-d6) δ 8.58 (1H, d), 8.04 (1H, dd), 7.65 (1H, d), 7.61 (1H, d), 6.75 (1H, dd), 3.88 (3H, s).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.086 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred suspension of sodium hydride (5.0 g; 167 mmol) in dimethylformamide (200 ml) at 0° C. under nitrogen was added 5-nitroindole (25 g; 154 mmol) in dimethylformamide. After stirring for 0.5 h, iodomethane (10.5 ml; 168 mmol) in dimethylformamide (50 ml) was added, and stirring was continued for 2 h. The reaction mixture was then quenched with water, and poured onto excess water with stirring. Filtration afforded the title compound (27.4 g; 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
ÖG Akdemir, NKG ERMUT - Journal of Faculty of Pharmacy of …, 2013 - dergipark.org.tr
… In this study, 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole2,3'-indole]-2'(1'H)-one (3u) was synthesized by the reaction of 1-methyl5-nitro-1H-indole-2,3-dione (1m) with 2-amino…
Number of citations: 2 dergipark.org.tr
PS Bhale, HV Chavan, SB Dongare… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: The blending of two pharmacophores would generate novel molecular templates that are likely to exhibit interesting biological properties. Objective: A facile, efficient and …
Number of citations: 4 www.ingentaconnect.com
G Thirupathi, M Venkatanarayana… - Asian Journal of …, 2013 - researchgate.net
Facile syntheses of substituted 3-(1-methyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl) acrylonitriles 5 (ad) is being reported. L-Tyrosine has been utilized as an efficient and eco-…
Number of citations: 3 www.researchgate.net
Y Tang, K Zhuang, X Zhang, F Xie… - European Journal of …, 2020 - Wiley Online Library
… 2 SO 4 and concentrated to afford 1-methyl-5-nitro-1H-indole-3-carbaldehyde, which was … NaBH 4 (0.4 g, 11 mmol) was added in batches to the solution of 1-methyl-5-nitro-1H-indole-3-…
Y Sun, R Wang, T Liu, W Jin, B Wang… - European Journal of …, 2021 - Wiley Online Library
… However, the reaction of 1-methyl-5-nitro-1H-indole and iodobenzene only led to the desired product 4 i in 33 % yield, possibly due to the strong electron withdrawing property of nitro …
DA Androsov, DC Neckers - The Journal of Organic Chemistry, 2007 - ACS Publications
… 1-Methyl-5-nitro-1H-indole-2-thiol (5h). 5h was purified via column chromatography (SiO 2 , CHCl 3 /hexane (1:1)), giving red crystals: yield 0.026 g (6%); mp 163−164 C. H NMR (300 …
Number of citations: 33 pubs.acs.org
VD Nimbarte, J Wirmer‐Bartoschek, SL Gande… - …, 2021 - Wiley Online Library
… 1-Methyl-5-amino-1H-indole (3): A solution of a 1-methyl-5-nitro-1H-indole (2) (5.87 mmol) is treated according to protocol A. Yield 96 %; brown solid. R f =0.44 (eluent MeOH/DCM 1 : 3…
B Zhang, Y Duan, Y Yang, Q Mao, F Lin, J Gao… - European Journal of …, 2022 - Elsevier
Xanthine oxidase (XO) has been an important target for the treatment of hyperuricemia and gout. The analysis of potential interactions of pyrimidinone and 3-cyano indole …
Number of citations: 12 www.sciencedirect.com
S Tu, TJ Zhang, Y Zhang, X Zhang, ZH Zhang… - Bioorganic …, 2021 - Elsevier
Our previous work demonstrated that amide is an efficient linker to explore chemical space of xanthine oxidase (XO) inhibitors that are entirely different from febuxostat and topiroxostat. …
Number of citations: 11 www.sciencedirect.com
FX Tavares, KA Al-Barazanji, MJ Bishop… - Journal of medicinal …, 2006 - ACS Publications
… )-one hydrochloride (34): (a) Ethyl 1-Methyl-5-nitro-1H-indole-2-carboxylate. Ethyl 5-nitro-1H-… Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (1.175 g, 4.74 mmol) was dissolved in THF (…
Number of citations: 29 pubs.acs.org

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